molecular formula C11H14N2O4 B6249786 5-(diethylamino)-2-nitrobenzoic acid CAS No. 885057-47-6

5-(diethylamino)-2-nitrobenzoic acid

Cat. No.: B6249786
CAS No.: 885057-47-6
M. Wt: 238.2
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Description

5-(Diethylamino)-2-nitrobenzoic acid is an organic compound with a complex structure that includes a diethylamino group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(diethylamino)-2-nitrobenzoic acid typically involves the nitration of 5-(diethylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

    Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 5-(Diethylamino)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

5-(Diethylamino)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(diethylamino)-2-nitrobenzoic acid depends on its chemical interactions with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group can enhance the compound’s ability to interact with biological membranes and proteins, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Diethylamino)-2-aminobenzoic acid: A reduced form of the compound with an amino group instead of a nitro group.

    5-(Diethylamino)benzoic acid: A precursor in the synthesis of 5-(diethylamino)-2-nitrobenzoic acid.

    2-Nitrobenzoic acid: A simpler analog without the diethylamino group.

Uniqueness

This compound is unique due to the presence of both the diethylamino and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

885057-47-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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